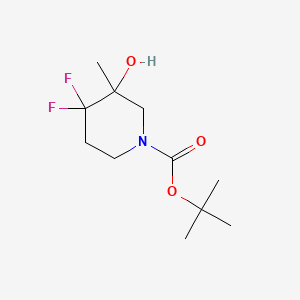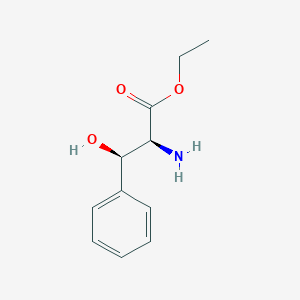![molecular formula C24H20N2O B12452615 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This specific compound is derived from the condensation of 2-methoxynaphthaldehyde and N-phenylbenzene-1,4-diamine. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine typically involves the condensation reaction between 2-methoxynaphthaldehyde and N-phenylbenzene-1,4-diamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors can be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]aniline.
Substitution: Formation of substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. In biological systems, it can interact with enzymes and proteins, leading to inhibition of their activity. The Schiff base moiety allows the compound to act as an electron donor, facilitating redox reactions and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N’-phenylbenzene-1,4-diamine is unique due to its specific structural features, such as the presence of the methoxynaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness allows the compound to exhibit specific interactions with molecular targets, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C24H20N2O |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-[(2-methoxynaphthalen-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C24H20N2O/c1-27-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)26-20-8-3-2-4-9-20/h2-17,26H,1H3 |
Clave InChI |
XZQVWRLDWJZICY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)

![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


